Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate is a chemical compound with a unique structure that includes a cyclopropane ringIt is a derivative of 1-aminocyclopropane-1-carboxylic acid, which is known for its role in the biosynthesis of the plant hormone ethylene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate typically involves the reaction of 1-aminocyclopropane-1-carboxylic acid with isopropylamine and methanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process . The general reaction scheme is as follows:
Starting Materials: 1-aminocyclopropane-1-carboxylic acid, isopropylamine, methanol.
Reaction Conditions: Acidic medium, typically using hydrochloric acid as a catalyst.
Procedure: The 1-aminocyclopropane-1-carboxylic acid is first reacted with isopropylamine to form the corresponding amide. This intermediate is then esterified with methanol in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate has several scientific research applications:
Agriculture: It is used as a plant growth regulator, influencing processes such as fruit ripening and root elongation.
Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of various drugs.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in studies related to reaction mechanisms and chemical kinetics.
Mechanism of Action
The mechanism by which methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. In plants, it acts as an ethylene agonist, binding to ethylene receptors and triggering ethylene-related responses such as fruit ripening and leaf senescence . The compound’s structure allows it to mimic the natural ethylene precursor, 1-aminocyclopropane-1-carboxylic acid, thereby enhancing ethylene signaling pathways .
Comparison with Similar Compounds
Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid (ACC): The direct precursor of ethylene in plants, ACC is structurally similar but lacks the ester and isopropylamine groups.
Methyl 1-aminocyclopropanecarboxylate: Another derivative of ACC, this compound is used similarly in agricultural applications but has different functional groups.
The uniqueness of this compound lies in its specific structural modifications, which enhance its stability and bioactivity compared to its analogs .
Biological Activity
Methyl 1-[(propan-2-yl)amino]cyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C₉H₁₅NO₂
- Molecular Weight: 169.23 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play roles in cancer cell proliferation.
- Receptor Modulation : It may modulate receptors involved in neurotransmission and cellular signaling pathways.
- Cytotoxic Activity : The compound exhibits cytotoxic effects against various cancer cell lines.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound using different cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung Cancer) | 12.5 | Moderate Cytotoxicity |
MCF7 (Breast Cancer) | 8.3 | Significant Cytotoxicity |
HCT116 (Colon Cancer) | 10.0 | Moderate Cytotoxicity |
PC3 (Prostate Cancer) | 9.5 | Significant Cytotoxicity |
Case Study 1: Anticancer Activity
A study conducted by Arafa et al. evaluated various derivatives of cyclopropane carboxylates, including this compound, against multiple cancer cell lines. The compound demonstrated notable cytotoxic properties, particularly against breast and lung cancer cells, indicating its potential as an anticancer agent .
Case Study 2: Mechanism-Based Approaches
In another investigation, the mechanisms underlying the anticancer effects were explored. The study revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death pathways .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 1-(propan-2-ylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-8(4-5-8)7(10)11-3/h6,9H,4-5H2,1-3H3 |
InChI Key |
KSJHURVOCPMIKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1(CC1)C(=O)OC |
Origin of Product |
United States |
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